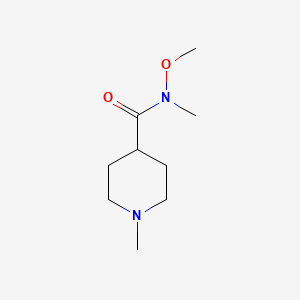

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-methoxy-N,1-dimethylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10-6-4-8(5-7-10)9(12)11(2)13-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSNOVOYRZPVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634523 | |

| Record name | N-Methoxy-N,1-dimethylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215950-19-9 | |

| Record name | N-Methoxy-N,1-dimethylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide: A Technical Guide

CAS Number: 215950-19-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a key intermediate in the synthesis of the migraine therapeutic, Lasmiditan. This document outlines its chemical properties, detailed synthesis protocols, and its critical role as a Weinreb amide in pharmaceutical manufacturing.

Core Compound Data

This compound is a substituted piperidine derivative that serves as a crucial building block in modern medicinal chemistry. Its specific structure allows for controlled reactivity in the formation of complex molecules.

| Property | Value | Reference |

| CAS Number | 215950-19-9 | [1][2][3] |

| Molecular Formula | C₉H₁₈N₂O₂ | [4] |

| Molecular Weight | 186.25 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point (Predicted) | 235.3 ± 50.0 °C | [4] |

| Density (Predicted) | 1.041 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 8.41 ± 0.10 | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

While specific analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry are often proprietary and found in certificates of analysis from suppliers, various chemical suppliers indicate the availability of such data upon request.[1][5]

Synthesis Protocol

The synthesis of this compound is typically achieved through the amidation of 1-methylpiperidine-4-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This procedure leverages common coupling reagents to facilitate the formation of the Weinreb amide.

Experimental Procedure

Materials:

-

1-methylpiperidine-4-carboxylic acid

-

N,O-dimethylhydroxylamine hydrochloride

-

N,N-dimethylformamide (DMF)

-

N,N-diisopropylethylamine (DIPEA)

-

1-hydroxybenzotriazole (HOBt)

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)

-

5 N Sodium hydroxide solution

-

Dichloromethane (DCM)

-

Chloroform

-

Isopropanol

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

In a suitable reaction vessel, dissolve 1-methylpiperidine-4-carboxylic acid (e.g., 5.5 g, 38.4 mmol) in N,N-dimethylformamide (e.g., 100 mL), with heating if necessary to achieve dissolution.[4]

-

To the solution, add N,N-diisopropylethylamine (e.g., 8.0 mL, 46.1 mmol), 1-hydroxybenzotriazole (e.g., 5.2 g, 38.4 mmol), and N,O-dimethylhydroxylamine hydrochloride (e.g., 4.1 g, 42.2 mmol) sequentially.[4]

-

Stir the reaction mixture for 5 minutes.[4]

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (e.g., 7.4 g, 38.4 mmol) to the mixture.[4]

-

Allow the resulting homogeneous solution to stir at room temperature for an extended period (e.g., 63 hours) to ensure the reaction goes to completion.[4]

-

Upon completion, remove the solvent by distillation under reduced pressure.[4]

-

Dissolve the residue in water and adjust the pH to 9 using a 5 N sodium hydroxide solution.[4]

-

Extract the aqueous phase with dichloromethane.[4]

-

Wash the organic layer with a saturated sodium chloride solution.[4]

-

Further extract the aqueous phase with a solvent mixture of chloroform/isopropanol (3:1).[4]

-

Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a yellow liquid.[4]

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.[4]

Role in Lasmiditan Synthesis

This compound is a quintessential example of a Weinreb amide, a class of reagents that are instrumental in the synthesis of ketones from organometallic reagents without the common side reaction of over-addition to form a tertiary alcohol. In the synthesis of Lasmiditan, this intermediate allows for the controlled addition of a substituted pyridine moiety, a critical step in constructing the final drug molecule.

The stability of the tetrahedral intermediate formed during the reaction of an organometallic reagent with the Weinreb amide is key to its utility. This intermediate is stable until the reaction is quenched with an acidic workup, at which point it collapses to form the desired ketone.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of this compound in the synthesis of Lasmiditan.

Caption: Synthesis workflow for this compound.

Caption: Role of the Weinreb amide intermediate in Lasmiditan synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, with the CAS Number 215950-19-9, is a significant organic compound primarily recognized for its role as a key pharmaceutical intermediate. Specifically, it is a crucial building block in the synthesis of Lasmiditan, a selective serotonin 5-HT1F receptor agonist used for the acute treatment of migraine.[1] Understanding the physicochemical properties of this intermediate is essential for process optimization, scale-up, and ensuring the quality and efficiency of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details standard experimental protocols for their determination, and visualizes key workflows and related biological pathways.

Physicochemical Properties

The majority of the available data on the physicochemical properties of this compound is based on computational predictions. These values provide a valuable baseline for experimental design and handling of the compound.

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₂ | [2] |

| Molecular Weight | 186.25 g/mol | [1] |

| Predicted Boiling Point | 235.3 ± 50.0 °C | [2] |

| Predicted Density | 1.041 ± 0.06 g/cm³ | [1][2] |

| Predicted pKa | 8.41 ± 0.10 | [2] |

Qualitative Physical Properties

| Property | Description | Source |

| Appearance | Colorless to light yellow liquid | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point (Capillary Method)

The melting point is a fundamental indicator of a solid compound's purity.[3] For a substance that is a liquid at room temperature, this protocol would be adapted for determining its freezing point.

Methodology:

-

Sample Preparation: A small amount of the solid organic compound is finely powdered.[4] A capillary tube, sealed at one end, is filled with a small amount of the powdered sample to a height of 1-2 cm by tapping the sealed end on a hard surface.[4]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a thermometer.[3]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[5]

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is the melting point.[4][5] Pure compounds typically have a sharp melting point range of 1-2°C.[3]

Determination of Solubility

Solubility is determined by observing the extent to which a compound dissolves in various solvents, which helps in classifying the compound based on its functional groups.[6]

Methodology:

-

Initial Solvent Testing (Water): To a test tube containing a small, measured amount of the compound (e.g., 25 mg), add a small portion of the solvent (e.g., 0.75 mL of water) and shake vigorously.[7] If the compound dissolves, it is classified as soluble.

-

pH Testing (for water-soluble compounds): If the compound is water-soluble, test the solution with litmus paper to determine if it is acidic, basic, or neutral.[6][7]

-

Acid/Base Solubility Tests (for water-insoluble compounds): If the compound is insoluble in water, its solubility is tested in dilute acidic and basic solutions (e.g., 5% HCl, 5% NaOH, and 5% NaHCO₃).[7] Solubility in a dilute acid suggests a basic functional group (like an amine), while solubility in a dilute base suggests an acidic functional group.[7]

-

Organic Solvent Solubility: The solubility in various organic solvents (e.g., diethyl ether, ethanol, dichloromethane) is also determined using a similar procedure to gauge polarity.[8]

References

- 1. This compound CAS 215950-19-9 [benchchem.com]

- 2. This compound CAS#: 215950-19-9 [m.chemicalbook.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. byjus.com [byjus.com]

- 5. m.youtube.com [m.youtube.com]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide structure and nomenclature

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, physicochemical properties, and a representative synthesis protocol for N-Methoxy-N,1-dimethylpiperidine-4-carboxamide. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature and Structure

This compound is a key chemical intermediate, notably used in the synthesis of the anti-migraine medication, Lasmiditan.[1] Its unambiguous identification is crucial for researchers and chemists.

-

IUPAC Name: this compound

-

Synonyms: 4-Piperidinecarboxamide, N-methoxy-N,1-dimethyl-; 1-methyl-piperidine-4-carboxylic acid methoxy-methyl-amide[2][5]

The chemical structure consists of a piperidine ring N-substituted with a methyl group. At the 4-position of the piperidine ring, there is a carboxamide group which is N-substituted with both a methoxy and a methyl group. This specific amide is known as a Weinreb amide, a functional group that is particularly useful in organic synthesis for the formation of ketones.

References

- 1. This compound CAS 215950-19-9 [benchchem.com]

- 2. 4-Piperidinecarboxamide, N-methoxy-N,1-dimethyl- | 215950-19-9 [chemnet.com]

- 3. This compound | 215950-19-9 [chemicalbook.com]

- 4. 215950-19-9|this compound|BLD Pharm [bldpharm.com]

- 5. CAS#:215950-19-9 | 1-methyl-piperidine-4-carboxylic acid methoxy-methyl-amide | Chemsrc [chemsrc.com]

Molecular weight and formula of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide is a chemical compound with specific molecular properties. This guide provides its molecular weight and chemical formula.

Chemical Identity

| Descriptor | Value |

| Molecular Formula | C9H18N2O2[1] |

| Molecular Weight | 186.25 g/mol [1] |

| Canonical SMILES | CN1CCC(CC1)C(=O)N(C)OC[1] |

| InChI Key | HPSNOVOYRZPVAW-UHFFFAOYSA-N[1] |

| CAS Number | 215950-19-9[2][3][4] |

This compound is recognized as a key intermediate in the synthesis of Lasmiditan, indicating its significance in pharmaceutical development[1].

References

In-Depth Technical Guide: Spectral Analysis of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the compound N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a key intermediate in the synthesis of various pharmaceutical agents. This document compiles and presents quantitative data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to facilitate its identification, characterization, and application in research and development.

Mass Spectrometry (MS)

Mass spectrometry analysis confirms the molecular weight of this compound.

Experimental Protocol: The mass spectrum was obtained via electrospray ionization (ESI), a soft ionization technique suitable for determining the molecular weight of polar molecules. The sample was dissolved in an appropriate solvent and introduced into the mass spectrometer. The instrument was operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Data: A key finding from the analysis is the detection of a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 186.[1] This corresponds to the molecular weight of the compound, confirming its successful synthesis.

| Parameter | Value |

| Ionization Mode | ESI |

| Molecular Ion (M+) | m/z 186 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Anticipated ¹H NMR Spectral Features:

-

N-CH₃ (methoxy) and N-CH₃ (piperidine): Signals for the two N-methyl groups are expected to appear as singlets.

-

Piperidine ring protons: The protons on the piperidine ring will likely appear as a series of multiplets in the aliphatic region of the spectrum.

-

O-CH₃: The methoxy group protons will be a distinct singlet.

Anticipated ¹³C NMR Spectral Features:

-

Carbonyl carbon (C=O): A signal in the downfield region, characteristic of an amide carbonyl.

-

Piperidine ring carbons: Multiple signals in the aliphatic region.

-

N-CH₃ carbons: Two distinct signals for the N-methyl carbons.

-

O-CH₃ carbon: A signal corresponding to the methoxy carbon.

Experimental Protocol (General): ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

As with NMR data, specific experimental IR data for this compound is not widely published. However, the expected characteristic absorption bands can be predicted based on its functional groups.

Anticipated IR Absorption Bands:

-

C=O stretch (amide): A strong absorption band is expected in the region of 1630-1680 cm⁻¹.

-

C-N stretch: Absorption bands for the C-N bonds of the piperidine ring and the amide group.

-

C-H stretch (aliphatic): Multiple absorption bands in the region of 2800-3000 cm⁻¹.

-

C-O stretch (methoxy): An absorption band in the fingerprint region.

Experimental Protocol (General): An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectral characterization.

This guide serves as a foundational resource for professionals working with this compound. While a key piece of mass spectrometry data is available, this document also highlights the need for further experimental work to fully characterize the compound using NMR and IR spectroscopy.

References

An In-Depth Technical Guide to N-Methoxy-N,1-dimethylpiperidine-4-carboxamide: A Versatile Weinreb Amide Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a key Weinreb amide analog, with a focus on its synthesis, reactivity, and application in pharmaceutical development. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in its effective utilization.

Introduction

This compound (CAS No. 215950-19-9) is a substituted piperidine derivative and a valuable synthetic intermediate. As a Weinreb amide, it serves as a stable and versatile precursor for the synthesis of ketones and aldehydes, avoiding the common issue of over-addition associated with more reactive acylating agents. Its primary significance lies in its role as a key building block in the synthesis of Lasmiditan, a selective serotonin 5-HT1F receptor agonist used for the acute treatment of migraine.

The N-methoxy-N-methylamide functionality, characteristic of Weinreb amides, allows for the controlled addition of organometallic reagents. The resulting tetrahedral intermediate is stabilized by chelation, preventing the formation of tertiary alcohols and enabling the high-yield synthesis of ketones upon acidic workup.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 215950-19-9 | |

| Molecular Formula | C₉H₁₈N₂O₂ | |

| Molecular Weight | 186.25 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point (Predicted) | 235.3 ± 50.0 °C | [1] |

| Density (Predicted) | 1.041 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.41 ± 0.10 | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of 1-methylpiperidine-4-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This amidation reaction is facilitated by a suitable coupling agent.

Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound:

Materials:

-

1-methylpiperidine-4-carboxylic acid

-

N,O-dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

5 N Sodium hydroxide solution

-

Saturated sodium chloride solution

-

Chloroform/Isopropanol (3:1)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-methylpiperidine-4-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF).

-

To the solution, add N,N-diisopropylethylamine (DIPEA) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.0 eq), and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) sequentially.

-

Stir the reaction mixture for 5 minutes.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.0 eq).

-

Stir the resulting homogeneous solution at room temperature for 63 hours.

-

After completion of the reaction, remove the solvent by distillation under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 9 with 5 N sodium hydroxide solution.

-

Extract the aqueous phase with dichloromethane.

-

Wash the organic phase with a saturated sodium chloride solution.

-

Further extract the aqueous phase with a solvent mixture of chloroform/isopropanol (3:1).

-

Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a yellow liquid.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

| Reactant/Reagent | Molar Ratio | Typical Yield | Purity |

| 1-methylpiperidine-4-carboxylic acid | 1.0 | ||

| N,O-dimethylhydroxylamine HCl | 1.1 | ||

| EDC·HCl | 1.0 | >95% (crude) | |

| HOBt | 1.0 | ||

| DIPEA | 1.2 |

Note: Specific yield after purification is dependent on the scale and purification efficiency.

Application in the Synthesis of Lasmiditan Intermediate

A primary application of this compound is in the synthesis of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key intermediate for the drug Lasmiditan. This transformation involves the reaction of the Weinreb amide with an organometallic reagent, typically an organolithium species generated in situ.

Experimental Workflow

The general workflow for the synthesis of the Lasmiditan intermediate is depicted below. This multi-step process begins with the formation of the Weinreb amide, followed by its reaction with a lithiated pyridine derivative.

Caption: Synthetic pathway to Lasmiditan via the Weinreb amide intermediate.

Experimental Protocol for Ketone Formation (Representative)

Materials:

-

2,6-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour to generate the 2-bromo-6-lithiopyridine species in situ.

-

In a separate flask, dissolve this compound (1.1 eq) in anhydrous THF.

-

Slowly add the solution of the Weinreb amide to the freshly prepared organolithium solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Quantitative Reactivity Data (Representative)

The reaction of Weinreb amides with organometallic reagents is generally high-yielding. The table below provides representative data for the reactivity of various Weinreb amides with organolithium and Grignard reagents.

| Weinreb Amide Substrate | Organometallic Reagent | Product Type | Yield (%) |

| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 85-95 |

| N-methoxy-N-methylacetamide | Ethyllithium | 2-Butanone | 80-90 |

| N-methoxy-N,1-dimethyl-4-piperidinecarboxamide | 2-Bromo-6-lithiopyridine | Ketone | Not reported |

Yields are highly dependent on the specific substrates and reaction conditions.

Logical Relationships in Reactivity

The stability and reactivity of the Weinreb amide are central to its utility. The following diagram illustrates the key logical relationships in the reaction with an organometallic reagent.

Caption: Mechanism of Weinreb amide reaction with organometallics.

The key feature is the formation of a stable, chelated tetrahedral intermediate. This intermediate prevents the regeneration of a carbonyl group that could undergo a second nucleophilic attack, thus inhibiting the formation of the tertiary alcohol side product.

Conclusion

This compound is a valuable and versatile Weinreb amide analog with significant applications in pharmaceutical synthesis, most notably in the production of Lasmiditan. Its synthesis is straightforward, and its reactivity allows for the controlled and high-yield formation of ketones from organometallic reagents. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development settings, enabling the efficient synthesis of complex molecules.

References

An In-depth Technical Guide to the Reactivity and Chemical Stability of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for N-Methoxy-N,1-dimethylpiperidine-4-carboxamide is not extensively available in public literature. This guide is therefore based on established principles of organic chemistry and extensive data on its core functional groups: the N-methoxy-N-methylamide (Weinreb amide) and the N-methylpiperidine ring.

Introduction

This compound is a synthetic compound that incorporates two key structural features of significant interest in medicinal chemistry and organic synthesis: a piperidine core and a Weinreb amide functional group.[1][2] The piperidine moiety is a common scaffold in numerous pharmaceutical agents, while the Weinreb amide is a versatile functional group for the synthesis of ketones and aldehydes.[3][4] This document provides a comprehensive overview of the predicted reactivity and chemical stability of this molecule, drawing upon the well-documented chemistry of its constituent parts. This compound is noted as a key synthetic intermediate for Lasmiditan, an antimigraine agent.[1][2]

Chemical Structure and Properties

The overall properties of this compound are a composite of its N-methylpiperidine ring and the N-methoxy-N-methylamide (Weinreb amide) functional group.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₁₈N₂O₂ | Based on structural components. |

| Molecular Weight | 186.25 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a liquid or low-melting solid at room temperature. | Similar non-aromatic, low molecular weight amides are often liquids or low-melting solids.[1] |

| Solubility | Miscible in water and soluble in polar organic solvents like methanol and ethanol. | The N-methylpiperidine and amide functionalities are expected to confer good solubility in polar media.[5] |

| pKa (Conjugate Acid) | ~8.5 - 9.5 | The tertiary amine of the N-methylpiperidine ring is basic. This is a typical range for similar cyclic amines. |

Reactivity Analysis

The reactivity of this compound can be understood by examining its two primary functional groups.

The N-Methoxy-N-methylamide (Weinreb Amide) Group

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, is a highly useful functional group in organic synthesis due to its unique reactivity profile.[3][6]

-

Reaction with Organometallics: Unlike other carboxylic acid derivatives, Weinreb amides react cleanly with organolithium or Grignard reagents to produce ketones.[7][8][9] This is due to the formation of a stable, chelated tetrahedral intermediate that resists the "over-addition" that typically leads to tertiary alcohols.[6][10][11] This intermediate collapses to the ketone only upon acidic workup.

-

Reduction: Weinreb amides can be selectively reduced to aldehydes using hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[6][8][9] The stable chelated intermediate prevents over-reduction to the alcohol.[3]

-

Hydrolysis: As with most amides, the Weinreb amide can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions, though it is generally considered stable to milder conditions.[8]

-

Base-Induced Elimination: Under strongly basic conditions, an unusual E2 elimination pathway can occur, generating formaldehyde and the corresponding N-methylamide anion.[12][13]

Caption: Reactivity of the Weinreb Amide Moiety.

The N-Methylpiperidine Ring

The N-methylpiperidine portion of the molecule is a cyclic tertiary amine.

-

Basicity: The nitrogen atom is basic and will be protonated in acidic conditions to form a piperidinium salt. This can affect the molecule's solubility and reactivity.

-

Oxidation: Tertiary amines can be oxidized to N-oxides, for instance, by reaction with peroxides. The stereochemistry of this oxidation can be influenced by the conformation of the piperidine ring.[14]

-

N-Dealkylation: While generally stable, the N-methyl group can be removed under specific, often harsh, chemical conditions.

-

Stability: The piperidine ring itself is a saturated heterocycle and is generally very stable, not undergoing ring-opening reactions under normal conditions.[15]

Chemical Stability

The chemical stability of this compound is predicted to be robust under typical storage and handling conditions.

Table 2: Stability Profile

| Condition | Predicted Stability | Potential Degradation Pathway |

| pH | Stable in neutral and mildly acidic/basic conditions. | Susceptible to hydrolysis under strong acid or base, especially with heating. |

| Temperature | Stable at ambient temperatures. | Thermal decomposition at high temperatures may produce carbon monoxide and nitrogen oxides.[5] |

| Light | Generally stable. | No significant chromophores to suggest high photosensitivity. |

| Oxidizing Agents | Susceptible to oxidation. | The tertiary amine can be oxidized to an N-oxide. |

| Reducing Agents | The Weinreb amide is reducible. | As noted, hydride reagents will reduce the amide to an aldehyde. |

Experimental Protocols for Stability and Reactivity Assessment

The following are proposed experimental protocols to empirically determine the stability and reactivity of this compound.

Protocol for Assessing pH Stability

-

Preparation of Solutions: Prepare solutions of the compound (~1 mg/mL) in a series of buffers ranging from pH 2 to pH 12.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a set period (e.g., 24, 48, and 72 hours).

-

Analysis: At each time point, analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: Compare the peak area of the parent compound to its initial peak area to determine the percentage remaining. Identify any new peaks as potential degradants for structural elucidation (e.g., by LC-MS).

Protocol for Assessing Thermal Stability

-

Sample Preparation: Place a known amount of the solid compound in a vial.

-

Heating: Heat the sample at a series of elevated temperatures (e.g., 50°C, 75°C, 100°C) for a defined period.

-

Analysis: After cooling, dissolve the sample in a suitable solvent and analyze by HPLC to quantify any degradation.

-

Characterization: Techniques like Differential Scanning Calorimetry (DSC) can also be used to determine melting point and decomposition temperature.

Protocol for Reactivity with an Organometallic Reagent

-

Reaction Setup: Dissolve this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

-

Reagent Addition: Slowly add one equivalent of an organometallic reagent (e.g., phenylmagnesium bromide in THF).

-

Quenching: After stirring for 1-2 hours, quench the reaction by adding an acidic aqueous solution (e.g., 1M HCl).

-

Extraction and Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate. Analyze the product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the formation of the corresponding ketone.

Caption: Workflow for Chemical Stability Assessment.

Conclusion

This compound is a molecule with a dual-functionality profile. Its N-methylpiperidine ring provides a stable, basic scaffold common in pharmaceuticals. The Weinreb amide group offers a synthetically versatile handle for conversion into ketones or aldehydes with high selectivity. The compound is expected to be stable under standard conditions but will exhibit predictable reactivity at its functional groups under specific chemical environments. The experimental protocols outlined in this guide provide a framework for the empirical validation of these predicted properties.

References

- 1. This compound CAS 215950-19-9 [benchchem.com]

- 2. 215950-19-9|this compound|BLD Pharm [bldpharm.com]

- 3. Weinreb amides [pubsapp.acs.org]

- 4. fiveable.me [fiveable.me]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. pure.psu.edu [pure.psu.edu]

- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 11. Contact Support [mychemblog.com]

- 12. researchgate.net [researchgate.net]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. n methyl piperidine [sincerechemicals.com]

Solubility Profile of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide: A Technical Guide to Experimental Determination

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to establish the solubility profile of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide. Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and in vitro assay performance.[1][2] While specific, publicly available quantitative solubility data for this compound is limited, this document details the standard experimental protocols for its determination in common laboratory solvents.

Data Presentation: A Template for Experimental Findings

The following table is a recommended template for summarizing experimentally determined solubility data for this compound. Populating this table with results from the protocols described below will provide a clear, comparative overview of the compound's solubility profile.

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | Observations |

| Water | 25 | Thermodynamic | |||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Thermodynamic | |||

| Simulated Gastric Fluid (SGF) | 37 | Thermodynamic | |||

| Simulated Intestinal Fluid (SIF) | 37 | Thermodynamic | |||

| Ethanol | 25 | Thermodynamic | |||

| Methanol | 25 | Thermodynamic | |||

| Isopropanol | 25 | Thermodynamic | |||

| Acetonitrile | 25 | Thermodynamic | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Kinetic | |||

| Dimethylformamide (DMF) | 25 | Kinetic |

Experimental Protocols

Accurate solubility determination requires robust and well-defined experimental methods. Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.[3][4]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility.[3] It measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[3]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected lab solvent (e.g., water, PBS pH 7.4, ethanol).[3][5] The amount of compound should be sufficient to ensure a solid phase remains after equilibrium is reached.[3]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator.[6] The equilibration period is critical and should be sufficient to reach a steady state, typically 24 to 48 hours.[6]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[1]

-

Quantification: Accurately dilute the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]

-

Calculation: Construct a calibration curve using standard solutions of the compound of known concentrations. Use this curve to determine the concentration in the analyzed samples and calculate the final solubility value, accounting for any dilutions.[7]

Protocol 2: Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds upon precipitation from a concentrated organic stock solution, typically dimethyl sulfoxide (DMSO).[2][4] This method measures the concentration of a compound when a precipitate first forms from a supersaturated solution.[3]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[1][8]

-

Assay Plate Preparation: Dispense small aliquots of the DMSO stock solution into the wells of a microtiter plate.[8]

-

Precipitation Induction: Add the aqueous buffer (e.g., PBS pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effects.[2]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period, typically 1 to 2 hours.[2][8]

-

Detection and Quantification: Measure the amount of precipitated compound. Common detection methods include:

-

Turbidimetry/Nephelometry: A plate reader measures the light scattering caused by the formation of insoluble particles.[8]

-

Direct UV/LC-MS Analysis: After incubation, the samples are filtered to remove the precipitate. The concentration of the compound remaining in the filtrate is then determined by UV-Vis spectrophotometry or LC-MS/MS and compared against a calibration curve.[1][2]

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a research compound like this compound.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. benchchem.com [benchchem.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide material safety data sheet (MSDS) review

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive, official Material Safety Data Sheet (MSDS) for N-Methoxy-N,1-dimethylpiperidine-4-carboxamide (CAS No: 215950-19-9) is not publicly available. The information herein is a consolidation of data from chemical suppliers and extrapolated from safety data sheets of structurally similar piperidine derivatives. All personnel handling this chemical should exercise caution and adhere to strict laboratory safety protocols.

Introduction

This compound is a substituted piperidine derivative.[1] Piperidine and its analogues are common structural motifs in pharmaceuticals and are used as building blocks in organic synthesis. Given the potential biological activity of such compounds, a thorough understanding of their safety and handling is paramount for laboratory personnel. This guide provides a summary of available physicochemical data and outlines general safety protocols for handling this research chemical.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and have not been experimentally confirmed.

| Property | Value | Source |

| CAS Number | 215950-19-9 | [1][2][3] |

| Molecular Formula | C9H18N2O2 | [1][4] |

| Molecular Weight | 186.25 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | Chemical Supplier Data |

| Boiling Point (Predicted) | 235.3 ± 50.0 °C | [3] |

| Density (Predicted) | 1.041 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 8.41 ± 0.10 | Chemical Supplier Data |

| Storage Conditions | Sealed in dry, room temperature | [1] |

Hazard Identification and Safety Precautions

Due to the absence of a specific MSDS, the hazard profile of this compound has not been formally established. However, based on the data for similar piperidine compounds, the following precautions are recommended.

| Precaution Category | Recommended Action | Rationale (based on similar compounds) |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). | Piperidine derivatives can be irritants to the skin and eyes.[5][6] |

| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors or mists. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | To minimize exposure to potentially harmful vapors and prevent accidental contact.[5][7] |

| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | To maintain chemical stability and prevent hazardous reactions.[5] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. | To mitigate potential eye irritation or damage.[5][6] |

| First Aid (Skin) | Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. | To remove the chemical and prevent skin irritation.[5][6] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | To avoid aspiration of the chemical into the lungs.[5][6] |

| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. | To remove from the source of exposure and support respiration.[6] |

Experimental Protocols and Workflows

Detailed experimental protocols involving this compound are not publicly available. The following section provides a generalized workflow for handling research chemicals with limited safety data.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a research chemical with incomplete safety information.

Conclusion

While this compound is available for research purposes, the lack of a comprehensive MSDS necessitates a cautious approach to its handling and use. The information provided in this guide, based on supplier data and safety information for analogous compounds, should be used to inform safe laboratory practices. Researchers must always perform a thorough risk assessment before using this or any chemical with incomplete toxicological data. Adherence to standard safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential to minimize potential risks.

References

- 1. 215950-19-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 215950-19-9 [chemicalbook.com]

- 3. This compound CAS 215950-19-9 [benchchem.com]

- 4. CAS#:215950-19-9 | 1-methyl-piperidine-4-carboxylic acid methoxy-methyl-amide | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. benchchem.com [benchchem.com]

Commercial Sourcing and Synthetic Insights for N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a key intermediate in the synthesis of various pharmaceutical compounds, is available from a range of commercial suppliers. This guide provides an in-depth overview of its commercial availability, a detailed synthetic protocol, and a visual representation of the synthetic workflow, designed to assist researchers in sourcing and utilizing this compound effectively.

Commercial Supplier Overview

A critical aspect of research and development is the reliable procurement of starting materials and intermediates. This compound (CAS No: 215950-19-9) is offered by several chemical suppliers. The following table summarizes the available data on purity, quantity, and catalog numbers from a selection of vendors to facilitate a comparative analysis for procurement.

| Supplier | Catalog Number | Purity | Available Quantities |

| Crysdot | CD11165266 | 95+% | Custom inquiry |

| BLDpharm | BD01318591 | 97% | 1g, 5g, 25g |

| Benchchem | BCM8591 | >98% | 1g, 5g, 10g, 25g, 50g, 100g |

| Apollo Scientific | PC50001 | Standard | Custom inquiry |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Protocol: Preparation of this compound

The following experimental protocol details a common method for the synthesis of this compound, adapted from established procedures.

Reaction Scheme:

A schematic overview of the synthesis of this compound.

Materials:

-

1-Methylpiperidine-4-carboxylic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

5 N Sodium hydroxide solution

-

Saturated sodium chloride solution

-

Chloroform

-

Isopropanol

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

To a solution of 1-methylpiperidine-4-carboxylic acid (1.0 eq) in DMF, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), HOBt (1.0 eq), and DIPEA (1.2 eq).

-

Cool the mixture in an ice bath and add EDC (1.0 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and adjust the pH to ~9 with a 5 N sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated sodium chloride solution.

-

For challenging extractions, a solvent mixture of chloroform and isopropanol (3:1) can be utilized.

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthetic Workflow Visualization

The following diagram illustrates the key steps involved in the synthesis and purification of this compound.

A flowchart depicting the experimental workflow for the synthesis of the target compound.

Methodological & Application

Synthetic Route to N-Methoxy-N,1-dimethylpiperidine-4-carboxamide: Application Notes and Protocols for Drug Development Professionals

Introduction

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a Weinreb amide derivative, is a key intermediate in the synthesis of various pharmaceutical compounds. Its utility lies in the stability of the Weinreb amide functional group, which allows for controlled C-C bond formation with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound from 1-methylpiperidine-4-carboxylic acid. The protocols outlined below utilize common and effective coupling reagents to facilitate this transformation, providing researchers with reliable methods for obtaining this valuable synthetic building block.

Physicochemical Properties

| Property | Value |

| CAS Number | 215950-19-9 |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| Boiling Point | 235.3±50.0 °C (Predicted)[2] |

| Density | 1.041±0.06 g/cm³ (Predicted)[2] |

| Appearance | Colorless to light yellow liquid[2] |

Synthetic Workflow

The synthesis of this compound from 1-methylpiperidine-4-carboxylic acid involves the activation of the carboxylic acid followed by amidation with N,O-dimethylhydroxylamine. This can be achieved through several methods, with the two primary protocols detailed below.

Caption: General workflow for the synthesis of the target Weinreb amide.

Experimental Protocols

Two common and effective methods for the synthesis of this compound are presented below.

Protocol 1: Synthesis using EDC and HOBt Coupling Agents

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents to facilitate the amidation.

Materials:

-

1-Methylpiperidine-4-carboxylic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Chloroform

-

Isopropanol

-

5 N Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, dissolve 1-methylpiperidine-4-carboxylic acid (5.5 g, 38.4 mmol) in N,N-dimethylformamide (100 mL), with heating if necessary to achieve dissolution.

-

To the solution, add N,N-diisopropylethylamine (8.0 mL, 46.1 mmol), 1-hydroxybenzotriazole (5.2 g, 38.4 mmol), and N,O-dimethylhydroxylamine hydrochloride (4.1 g, 42.2 mmol) sequentially.

-

Stir the reaction mixture for 5 minutes.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (7.4 g, 38.4 mmol) to the mixture.

-

Stir the resulting homogeneous solution at room temperature for 63 hours.

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 9 with a 5 N sodium hydroxide solution.

-

Extract the aqueous phase with dichloromethane.

-

Wash the organic phase with a saturated sodium chloride solution.

-

Perform a further extraction with a solvent mixture of chloroform/isopropanol (3:1).

-

Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Expected Yield: Approximately 9.5 g of a yellow liquid (crude).

Protocol 2: Synthesis via Acid Chloride Formation with Oxalyl Chloride

This protocol involves the conversion of the carboxylic acid to its corresponding acid chloride using oxalyl chloride, which is then reacted in situ with N,O-dimethylhydroxylamine.

Materials:

-

1-Methylpiperidine-4-carboxylic acid

-

Oxalyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (or Pyridine)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Suspend 1-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the suspension. Gas evolution (CO, CO₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

-

In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine or pyridine (2.2-2.5 eq) to the suspension of N,O-dimethylhydroxylamine hydrochloride and stir for 15-20 minutes.

-

Slowly add the solution of the in situ generated acid chloride to the N,O-dimethylhydroxylamine/base mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until completion.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Summary

The following table summarizes the expected outcomes and conditions for the described synthetic protocols.

| Parameter | Protocol 1 (EDC/HOBt) | Protocol 2 (Oxalyl Chloride) |

| Coupling/Activating Agent | EDC, HOBt | Oxalyl Chloride, cat. DMF |

| Base | DIPEA | Triethylamine or Pyridine |

| Solvent | DMF | DCM |

| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 63 hours | 3-6 hours |

| Yield | High (specific yield not reported, crude was 9.5g from 5.5g starting material) | Typically high (yields of 70-95% are common for this method) |

| Work-up | Aqueous work-up and extraction | Aqueous work-up and extraction |

| Purification | Flash column chromatography | Flash column chromatography |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by the following analytical methods.[3]

-

¹H NMR: Spectral data should be consistent with the structure of the target compound.

-

¹³C NMR: The number and chemical shifts of the signals should correspond to the carbon atoms in the molecule.

-

IR Spectroscopy: Look for characteristic absorption bands, particularly the amide C=O stretch.

-

Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Oxalyl chloride is corrosive and toxic; handle with extreme care. It reacts violently with water.

-

EDC, HOBt, and DIPEA are irritants and should be handled with care.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

These protocols provide a comprehensive guide for the synthesis of this compound. The choice of method may depend on the availability of reagents, desired reaction time, and scale of the synthesis. For large-scale synthesis, the oxalyl chloride method may be more cost-effective. Both methods are robust and widely used in the pharmaceutical industry for the preparation of Weinreb amides.

References

Application Notes and Protocols: Ketone Synthesis Using N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ketones is a cornerstone of organic chemistry, with broad applications in medicinal chemistry and drug development. The Weinreb-Nahm ketone synthesis provides a robust and high-yield method for the preparation of ketones from carboxylic acid derivatives.[1][2] This method utilizes N-methoxy-N-methylamides, commonly known as Weinreb amides, which react with organometallic reagents to form a stable tetrahedral intermediate. This intermediate resists the common problem of over-addition, thus preventing the formation of tertiary alcohol byproducts that can plague similar reactions with other acylating agents.[1][2]

This document provides a detailed protocol for the synthesis of ketones using N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a specific Weinreb amide, highlighting its utility in generating functionalized piperidine scaffolds. Piperidine moieties are prevalent in a vast number of pharmaceuticals, making this a valuable synthetic route for drug discovery and development.

Reaction Principle

The core of this protocol is the reaction of this compound with an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li). The reaction proceeds through a stable, chelated tetrahedral intermediate, which upon acidic workup, collapses to yield the corresponding ketone and N,O-dimethylhydroxylamine.

Experimental Protocols

Materials and Equipment

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Organometallic reagent (e.g., Grignard or organolithium solution of known molarity)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles for inert atmosphere techniques

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Standard glassware for extraction and purification (separatory funnel, rotary evaporator, chromatography columns)

General Procedure for Ketone Synthesis

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Organometallic Reagent: Slowly add the organometallic reagent (1.1-1.5 eq) dropwise to the stirred solution via syringe. The rate of addition should be controlled to maintain the low temperature of the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction time can vary from 1 to 4 hours, depending on the specific organometallic reagent used. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of 1 M HCl solution while the flask is still in the cold bath.

-

Workup:

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude ketone product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table presents representative examples of ketones that can be synthesized from this compound using various organometallic reagents. The yields are typical for Weinreb ketone syntheses.

| Entry | Organometallic Reagent | Product | Typical Yield (%) |

| 1 | Phenylmagnesium bromide | (1-Methylpiperidin-4-yl)(phenyl)methanone | 85-95 |

| 2 | Methylmagnesium bromide | 1-(1-Methylpiperidin-4-yl)ethan-1-one | 80-90 |

| 3 | n-Butyllithium | 1-(1-Methylpiperidin-4-yl)pentan-1-one | 80-90 |

| 4 | Vinylmagnesium bromide | 1-(1-Methylpiperidin-4-yl)prop-2-en-1-one | 75-85 |

| 5 | Isopropylmagnesium chloride | 1-(1-Methylpiperidin-4-yl)-2-methylpropan-1-one | 70-80 |

Signaling Pathways and Logical Relationships

The success of the Weinreb ketone synthesis is attributed to the stability of the five-membered chelated intermediate formed upon nucleophilic attack. This intermediate prevents the elimination of the methoxy-methylamino group and subsequent over-addition of the organometallic reagent.

Conclusion

The use of this compound in the Weinreb-Nahm ketone synthesis is a highly effective method for producing a variety of 4-acylpiperidine derivatives. The protocol is characterized by its high yields, operational simplicity, and wide functional group tolerance, making it an invaluable tool for the synthesis of complex molecules in pharmaceutical and academic research. The stability of the chelated intermediate is the key to preventing over-addition, ensuring the clean formation of the desired ketone products.

References

Application Notes and Protocols: Synthesis of Ketones via Reaction of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ketones is a fundamental transformation in organic chemistry, crucial for the construction of a vast array of molecules, including active pharmaceutical ingredients (APIs). A significant challenge in ketone synthesis via the addition of organometallic reagents to carboxylic acid derivatives is the propensity for over-addition, leading to the formation of tertiary alcohols as byproducts. The Weinreb-Nahm ketone synthesis offers an elegant solution to this problem. This method utilizes N-methoxy-N-methylamides (Weinreb amides) as substrates, which react with Grignard or organolithium reagents to form a stable, chelated tetrahedral intermediate. This intermediate resists further addition and collapses to the desired ketone only upon acidic workup.

This application note provides a detailed protocol for the reaction of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a key building block in medicinal chemistry, with various Grignard reagents to produce the corresponding 4-acyl-1-methylpiperidine derivatives. These products are valuable intermediates in the synthesis of numerous biologically active compounds.

Reaction Principle and Advantages

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the Weinreb amide. The key to the success of this reaction is the formation of a stable five-membered chelated intermediate involving the magnesium atom, the carbonyl oxygen, and the methoxy oxygen.[1][2][3] This stability prevents the collapse of the intermediate and subsequent over-addition of a second equivalent of the Grignard reagent.[1][3][4] Upon acidic workup, the chelate is protonated and readily breaks down to afford the ketone.

Key Advantages:

-

High Selectivity for Ketone Formation: Minimizes or eliminates the formation of tertiary alcohol byproducts.[1][3][5]

-

Mild Reaction Conditions: Reactions are typically carried out at low temperatures (e.g., 0 °C to -78 °C) in common ethereal solvents.[6]

-

Broad Substrate Scope: Tolerates a wide range of Grignard reagents, including alkyl, vinyl, and aryl species.

-

High Yields: Generally provides good to excellent yields of the desired ketone.[7][8]

Reaction Scheme

Caption: General reaction of this compound with a Grignard reagent.

Experimental Protocols

Materials and Reagents

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Grignard reagent of choice (e.g., Phenylmagnesium bromide, Ethylmagnesium chloride, Vinylmagnesium bromide, etc., typically as a solution in THF or diethyl ether)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

-

Silica gel for column chromatography

General Procedure for the Reaction of this compound with a Grignard Reagent

-

Reaction Setup:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add this compound (1.0 equiv).

-

Dissolve the starting material in anhydrous THF (concentration typically 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice-water bath.

-

-

Addition of Grignard Reagent:

-

Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise to the stirred solution of the Weinreb amide via syringe over 15-30 minutes. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

-

Reaction Quench and Workup:

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-acyl-1-methylpiperidine derivative.

-

Data Presentation

The following table summarizes representative yields for the reaction of this compound with various Grignard reagents under the general protocol described above.

| Entry | Grignard Reagent (R-MgX) | R Group | Product | Representative Yield (%) |

| 1 | Phenylmagnesium bromide | Phenyl | (1-Methylpiperidin-4-yl)(phenyl)methanone | 85-95 |

| 2 | Ethylmagnesium chloride | Ethyl | 1-(1-Methylpiperidin-4-yl)propan-1-one | 80-90 |

| 3 | Vinylmagnesium bromide | Vinyl | (1-Methylpiperidin-4-yl)(vinyl)methanone | 75-85 |

| 4 | 4-Methoxyphenylmagnesium bromide | 4-Methoxyphenyl | (4-Methoxyphenyl)(1-methylpiperidin-4-yl)methanone | 82-92 |

| 5 | Isopropylmagnesium chloride | Isopropyl | 2-Methyl-1-(1-methylpiperidin-4-yl)propan-1-one | 70-80 |

| 6 | Cyclohexylmagnesium bromide | Cyclohexyl | Cyclohexyl(1-methylpiperidin-4-yl)methanone | 78-88 |

Note: Yields are based on typical outcomes for Weinreb ketone syntheses and may vary depending on the specific reaction conditions and the purity of the reagents.

Mandatory Visualizations

Reaction Mechanism

Caption: Mechanism of the Weinreb ketone synthesis.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of 4-acyl-1-methylpiperidines.

Conclusion

The reaction of this compound with Grignard reagents is a robust and highly efficient method for the synthesis of a variety of 4-acyl-1-methylpiperidine derivatives. The use of the Weinreb amide functionality ensures high selectivity for the ketone product, avoiding the formation of tertiary alcohol impurities. The provided protocol can be readily adapted for a wide range of Grignard reagents, making it a valuable tool for researchers and professionals in the field of drug discovery and development. Careful control of anhydrous conditions and reaction temperature is crucial for achieving optimal results.

References

- 1. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. adichemistry.com [adichemistry.com]

- 8. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Application of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a specialized Weinreb amide, serves as a critical intermediate in the synthesis of complex pharmaceutical compounds. Its unique structural features allow for controlled, high-yield additions of organometallic reagents to form ketones, a common structural motif in biologically active molecules. This application note provides a detailed overview of its synthesis and its pivotal role in the production of the anti-migraine drug, Lasmiditan.

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of 1-methylpiperidine-4-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This reaction is facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), in the presence of a base and an activating agent like 1-hydroxybenzotriazole (HOBt).

Synthesis Workflow

Caption: Synthesis of the target Weinreb amide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

-

1-methylpiperidine-4-carboxylic acid

-

N,N-dimethylformamide (DMF)

-

N,N-diisopropylethylamine (DIPEA)

-

1-hydroxybenzotriazole (HOBt)

-

N,O-dimethylhydroxylamine hydrochloride

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

5 N Sodium hydroxide solution

-

Dichloromethane

-

Chloroform

-

Isopropanol

-

Anhydrous sodium sulfate

-

Saturated sodium chloride solution

Procedure:

-

In a suitable reaction vessel, dissolve 1-methylpiperidine-4-carboxylic acid (5.5 g, 38.4 mmol) in N,N-dimethylformamide (100 mL) with heating.

-

To the solution, sequentially add N,N-diisopropylethylamine (8.0 mL, 46.1 mmol), 1-hydroxybenzotriazole (5.2 g, 38.4 mmol), and N,O-dimethylhydroxylamine hydrochloride (4.1 g, 42.2 mmol).

-

Stir the reaction mixture for 5 minutes.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (7.4 g, 38.4 mmol) to the mixture.

-

Stir the resulting homogeneous solution at room temperature for 63 hours.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 9 with a 5 N sodium hydroxide solution.

-

Extract the aqueous phase with dichloromethane.

-

Wash the organic layer with a saturated sodium chloride solution.

-

Perform a further extraction with a solvent mixture of chloroform/isopropanol (3:1).

-

Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel to obtain this compound as a yellow liquid (9.5 g).

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1-methylpiperidine-4-carboxylic acid | [1] |

| Molar Mass of Starting Material | 143.18 g/mol | |

| Moles of Starting Material | 38.4 mmol | [1] |

| Product | This compound | [1] |

| Molar Mass of Product | 186.26 g/mol | |

| Theoretical Yield | 7.15 g | |

| Actual Yield | 9.5 g (crude) | [1] |

| Calculated Yield | ~132% (This suggests the presence of residual solvent or impurities in the crude product) | |

| Appearance | Colorless to light yellow liquid | [1] |

Note on Yield: The reported actual yield of 9.5 g for the crude product exceeds the theoretical maximum, indicating that the product likely contains residual solvents or impurities prior to final purification. The protocol notes purification by flash column chromatography, which is expected to yield a high-purity final product.

Application in the Synthesis of Lasmiditan

This compound is a key intermediate in the synthesis of Lasmiditan, a selective serotonin 5-HT1F receptor agonist for the acute treatment of migraine.[2][3] The Weinreb amide functionality is crucial for the subsequent carbon-carbon bond formation with a pyridine-based organometallic reagent. This reaction forms a ketone, which is a central component of the Lasmiditan structure.

Synthesis Workflow: Lasmiditan Intermediate

Caption: Formation of the ketone precursor to Lasmiditan.

Experimental Protocol: Synthesis of the Ketone Intermediate for Lasmiditan

The following is a general procedure based on patent literature describing the synthesis of Lasmiditan.[4]

Materials:

-

This compound (referred to as compound of formula VII in the patent)

-

1M solution of 1-methylpiperidine-4-yl-magnesium chloride in tetrahydrofuran (or a similar organometallic reagent derived from a substituted pyridine)

-

Tetrahydrofuran (THF)

-

10% aqueous ammonium chloride solution

-

Ethyl acetate

Procedure:

-

In a reaction vessel, prepare a solution of this compound (10 g) in tetrahydrofuran (50 mL).

-

Cool the mixture to approximately 0°C.

-

Slowly add a 1M solution of 1-methylpiperidine-4-yl-magnesium chloride in tetrahydrofuran (180 mL) at about 0°C.

-

Stir the reaction mixture for approximately 2 hours.

-

Quench the reaction by adding a 10% aqueous ammonium chloride solution and ethyl acetate at 0-5°C.

-

Allow the temperature to rise to approximately 25°C.

-

The resulting ketone intermediate can then be isolated and carried forward in the synthesis of Lasmiditan.

Advantages of Using the Weinreb Amide Intermediate